molecular formula C11H15N5O5 B088170 3'-O-Methylguanosine CAS No. 10300-27-3

3'-O-Methylguanosine

Cat. No. B088170
CAS RN: 10300-27-3
M. Wt: 297.27 g/mol
InChI Key: UYARPHAXAJAZLU-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of 3'-O-Methylguanosine and related compounds involves complex chemical pathways. For instance, 3-methyl-2'-deoxyguanosine is obtained through a sequence involving conversion to a tricyclic derivative followed by methylation and the final removal of a blocking system. This process highlights the chemical lability and reactivity of the synthesized nucleosides under physiological conditions (Golankiewicz et al., 1990). Additionally, a chemoselective synthesis of 2'-O-methylguanosine has been accomplished without protection of the guanine base, demonstrating an efficient methodology for nucleoside modification (Chow et al., 2003).

Molecular Structure Analysis

The molecular structure of nucleosides like 3'-O-Methylguanosine is critical to understanding their chemical behavior and interactions. For example, the crystal structure analysis of 7-methylguanosine, a related compound, reveals novel base pairing that could influence the normal Watson-Crick type GC base pair due to modifications at specific positions on the guanine base (Yamagata et al., 1983).

Chemical Reactions and Properties

3'-O-Methylguanosine participates in various chemical reactions that underscore its properties. For instance, the reaction of singlet oxygen with 2'-deoxyguanosine and its derivatives has been studied, identifying main oxidation products that provide insight into the oxidative damage and repair mechanisms of DNA (Ravanat & Cadet, 1995). Another example is the alkylation reactions of 2'-deoxyguanosine with diazoalkanes, leading to various alkylated products and providing a deeper understanding of nucleoside chemistry (Farmer et al., 1973).

Physical Properties Analysis

The physical properties of 3'-O-Methylguanosine, such as its solubility, melting point, and spectral characteristics, are influenced by its modified structure. While specific studies on 3'-O-Methylguanosine were not identified, related research on nucleosides like 8-hydroxy-2'-deoxyguanosine offers insights into the electrochemical properties and potential as biomarkers for oxidative DNA damage, demonstrating the broader relevance of modified nucleosides in bioanalytical applications (Li et al., 2007).

Chemical Properties Analysis

The chemical properties of 3'-O-Methylguanosine, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar modified nucleosides. The synthesis and properties of polymers from O6-methylguanylic acid highlight how modifications at the guanine base affect nucleic acid structure and function, offering insights into the potential chemical behavior of 3'-O-Methylguanosine and its impact on biological systems (Mehta & Ludlum, 1976).

Scientific Research Applications

  • RNA Modification and Methylation:

    • The 7-methylguanosine cap added to the 5′ end of mRNA, which is essential for efficient gene expression and cell viability, involves methylation similar to that observed in 3'-O-Methylguanosine. This process is crucial for the translation of most cellular mRNAs in all eukaryotic organisms and has roles in transcription, splicing, polyadenylation, and nuclear export of mRNA (Cowling, 2009).
    • N2-methylguanosine is a post-transcriptional modification found in eukaryotes and archaea, impacting the three-dimensional structure of tRNA and the dynamic barrier of reverse transcription. Understanding its biological functions requires tools like RFhy-m2G for identifying m2G modification sites (Ao, Yu, & Zou, 2021).
  • Role in Gene Expression and Translation:

    • The presence of 7-methylguanosine within mRNA and its importance in translation and gene expression highlights the potential significance of similar modifications like 3'-O-Methylguanosine in RNA biology (Zhang et al., 2019).
  • Medical and Biological Insights:

    • Modified nucleosides, including O-methylguanosine, in the urine of Parkinson’s disease patients indicate metabolic disturbances in purine metabolism, highlighting the role of such modifications in disease pathology (Gątarek et al., 2020).
    • Inhibition of mRNA synthesis and methylation by S-adenosylhomocysteine hydrolase inhibitors indicates the critical role of methylation in RNA biology, which could be extrapolated to 3'-O-Methylguanosine (Backlund, Carotti, & Cantoni, 1986).
  • Impact on Cell Migration:

    • METTL1, a methyltransferase, regulates cell migration via m7G methylation within miRNAs, suggesting the potential role of similar modifications in cell biology (Pandolfini et al., 2019).
  • Synthesis and Analytical Techniques:

    • The synthesis of 2'-O-methylguanosine, similar to 3'-O-Methylguanosine, showcases the methods for synthesizing such compounds, which are crucial for further biochemical and medical studies (Chow, Wen, Sanghvi, & Theodorakis, 2003).

Safety And Hazards

3’-O-Methylguanosine is potentially harmful if swallowed . It may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

3’-O-Methylguanosine has been reported as a potent inhibitor of vaccinia virus . It has potential implications in cancer, with connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment . Future research directions include further investigation of the biological roles of m7G modifications, potential molecular mechanisms of tumorigenesis, and m7G-related diagnostic and therapeutic strategies .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYARPHAXAJAZLU-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3'-O-Methylguanosine

CAS RN

10300-27-3
Record name 3′-O-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10300-27-3
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Record name 3'-O-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-O-Methylguanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

263 °C
Record name 3'-O-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
AR Kore, G Parmar, S Reddy - Nucleosides, Nucleotides and …, 2006 - Taylor & Francis
… Conversion to the 2′ and 3′-O-methylguanosine was … O-methyl and 3′-O-methylguanosine. This guanosine derivatives … of 2′, and 3′-O -methylguanosine from 2-aminoadenosine, …
Number of citations: 8 www.tandfonline.com
Q Zhang, Y Wang - Journal of the American Society for Mass Spectrometry, 2006 - Springer
Recent studies revealed that the 3′-terminal nucleotides in plant microRNAs were methylated on the ribose at the 2′ or 3′ hydroxyl groups. Here we examined the fragmentation of …
Number of citations: 11 link.springer.com
SE Reddy - 2005 - search.proquest.com
I. It was reported 1 that the overall yield of N-[4-chloro-3-(trifluoromethyl) phenyl]-({4-[2-(N-methyl-carbamoyl)(4pyridyloxy)] phenyl} amino) carboxamide 1, a potent raf kinase inhibitor …
Number of citations: 2 search.proquest.com
AR Kore, M Shanmugasundaram - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… The starting compound 3′-O-methylguanosine 1 was prepared as previously described. Treatment of 3′-O-methylguanosine with POCl 3 in the presence of trialkyl phosphate …
Number of citations: 51 www.sciencedirect.com
ZH Peng, V Sharma, SF Singleton, PD Gershon - Organic letters, 2002 - ACS Publications
… Following chemical phosphorylation of 3‘-O-methylguanosine with POCl 3 , 7 the pyridinium salt of 3‘-O-methylguanosine-5‘-monophosphate was regioselectively methylated at N 7 …
Number of citations: 168 pubs.acs.org
SR Prasad, S Penjarla, PY Reddy, BPC Rao… - Carbohydrate …, 2023 - Elsevier
… Also, 3′-O-methyladenosine and 3′-O-methylguanosine have been reported as potent inhibitors of vaccinia virus [4]. The 3′-O-methylguanosine has been reported in a variety of …
Number of citations: 0 www.sciencedirect.com
J Stepinski, J Zuberek, J Jemielity, M Kalek… - … and Nucleic Acids, 2005 - Taylor & Francis
Chemical synthesis of a series of novel dinucleoside cap analogues, m 7 GpppN, where N is formycin A, 3′-O-methylguanosine, 9-β-D-arabinofuranosyladenine, and isoguanosine, …
Number of citations: 9 www.tandfonline.com
RP Samudrala, S Penjarla, PY Reddy, PCR Bhavnari… - papers.ssrn.com
… Also, 3'-Omethyladenosine and 3’-O-methylguanosine have been reported as potent inhibitors of vaccinia virus.The 3’-O-methylguanosine has been reported in a variety of mRNA cap …
Number of citations: 0 papers.ssrn.com
E Hamel - European Journal of Biochemistry, 1976 - Wiley Online Library
… ’Guo, 3‘-O-methylguanosine 5’-monophosphate; PP-Me3’Guo, 3’-O-methylguanosine 5‘diphosphate; PPP-Me3’Guo, 3’-O-methylguanosine 5‘-triphosphate; P-Guo-2’P, guanosine 2’,5’-…
Number of citations: 9 febs.onlinelibrary.wiley.com
E Darzynkiewicz - European Journal of Biochemistry, 2001 - elibrary.ru
… They were synthesised starting from 3'-deoxy- and 3'O-methylguanosine, respectively. The clue reactions of pyrophosphate bonds formation were achieved in anhydrous DMF with ZnCl …
Number of citations: 1 elibrary.ru

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